Methoxamine
Overview
Description
Molecular Structure Analysis
Methoxamine is a small molecule with the chemical formula C11H17NO3 . Its average weight is 211.2576 and its mono-isotopic weight is 211.120843415 . The structure of Methoxamine includes an alpha-adrenergic agonist that causes prolonged peripheral vasoconstriction .Chemical Reactions Analysis
Methoxamine acts on both α1-adrenergic receptors but appears to have no effect on β-adrenergic receptors . It acts by increasing the force of the heart’s pumping action as well as constricting peripheral blood vessels .Physical And Chemical Properties Analysis
Methoxamine is a small molecule with the chemical formula C11H17NO3 . Its average weight is 211.2576 and its mono-isotopic weight is 211.120843415 .Scientific Research Applications
Biocatalytic Production of Methoxamine
Methoxamine, a vicinal amino alcohol, has potential applications in the treatment of hypotension, incontinence, and ophthalmology. A study developed a biocatalytic method for producing its four stereoisomers in a 1-pot 2-step cascade reaction. This method provides high conversions and stereoselectivities, essential for its therapeutic applications (Erdmann et al., 2019).
Methoxamine in Urinary Stress Incontinence
Methoxamine has been studied as a selective α1-adrenoceptor agonist for treating urinary stress incontinence. A study evaluated its effect on maximum urethral pressure in women with genuine stress incontinence. Although it showed non-significant increases in urethral pressure, the clinical usefulness of methoxamine in treating stress incontinence may be limited due to associated side effects (Radley et al., 2001).
Hemodynamic Effects in Elderly Patients
The hemodynamic effects of methoxamine, in combination with atropine, on elderly patients undergoing transurethral resection of the prostate under spinal anesthesia were studied. The combination was found to be helpful for hemodynamic stabilization in these patients (Zhao Xian, 2013).
Methoxamine in Pro-Arrhythmic Rabbit Model
Methoxamine-sensitized rabbit model is used to screen drugs for proarrhythmic properties. This study aimed to compare in-house anesthetics to preserve arrhythmia sensitivity while precluding conduction disturbances (Varkevisser et al., 2015).
Local Treatment of Non-Structural Faecal Incontinence
Methoxamine hydrochloride, as NRL001, is being developed for the local treatment of non-structural faecal incontinence caused by weak internal anal sphincter tone. A study investigated its pharmacokinetics and safety in different strengths for rectal application (Bell et al., 2014).
Methoxamine in Anesthesia and Surgery
Several studies have explored methoxamine's role in maintaining hemodynamics during anesthesia and surgeries, including cesarean delivery, hip-joint replacement, and other procedures. These studies investigated the optimal dosage and effects of methoxamine in various clinical scenarios, showing its significance in stabilizing patient conditions during surgical interventions (Fu et al., 2020); (Sun et al., 2017).
Other Studies
- Methoxamine's effect on intracellular Ca2+ in heart cells via L-type calcium channels (Bkaily et al., 2003).
- Methoxamine's impact on ventricular tachycardia termination (Brown, 2001).
- Methoxamine in experimental studies on cardiac arrest and ventricular fibrillation (Tiecheng et al., 2008).
Safety And Hazards
Future Directions
Methoxamine has been undergoing clinical testing to increase the canal resting pressure in patients with bowel incontinence . A study also indicated that intravenous infusion of Methoxamine at 2–3 μg·kg−1·min−1 can maintain stable hemodynamics in elderly patients during epidural anesthesia for hip-joint replacement surgery, without increasing the incidence of POCD .
properties
IUPAC Name |
2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(12)11(13)9-6-8(14-2)4-5-10(9)15-3/h4-7,11,13H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAJPNHVVFWKKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)OC)OC)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023290 | |
Record name | Methoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble (185 g/L), 9.21e+00 g/L | |
Record name | Methoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Methoxamine acts through peripheral vasoconstriction by acting as a pure alpha-1 adrenergic receptor agonist, consequently increasing systemic blood pressure (both systolic and diastolic). | |
Record name | Methoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Methoxamine | |
CAS RN |
390-28-3 | |
Record name | Methoxamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=390-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxamine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00723 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Methoxamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.244 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Methoxamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014861 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.